2-Bromo-3-chloro-5-(difluoromethoxy)pyridine

Lipophilicity Drug-likeness ADME

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine (CAS 1799420-93-1) is a tri-substituted pyridine derivative featuring bromine at C2, chlorine at C3, and a difluoromethoxy (-OCHF₂) group at C5. With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly valued for its capacity to participate in sequential palladium-catalyzed cross-coupling reactions.

Molecular Formula C6H3BrClF2NO
Molecular Weight 258.45 g/mol
CAS No. 1799420-93-1
Cat. No. B6591924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-(difluoromethoxy)pyridine
CAS1799420-93-1
Molecular FormulaC6H3BrClF2NO
Molecular Weight258.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Br)OC(F)F
InChIInChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H
InChIKeyCGQADEKKYGZPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine (CAS 1799420-93-1): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-3-chloro-5-(difluoromethoxy)pyridine (CAS 1799420-93-1) is a tri-substituted pyridine derivative featuring bromine at C2, chlorine at C3, and a difluoromethoxy (-OCHF₂) group at C5 . With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly valued for its capacity to participate in sequential palladium-catalyzed cross-coupling reactions [1]. The computed XLogP3 of 3.4 and topological polar surface area (TPSA) of 22.1 Ų position it within favorable drug-like chemical space for building block applications .

Why 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine Cannot Be Replaced by Generic Halogenated Pyridine Analogs


Halogenated pyridine building blocks with the same molecular formula (C₆H₃BrClF₂NO) exist as multiple regioisomers, each with distinct physicochemical properties and reactivity profiles that preclude simple interchangeability [1]. The specific 2-Br/3-Cl/5-OCF₂H substitution pattern of the target compound establishes a unique orthogonal reactivity vector—the C2–Br bond is electronically activated by the adjacent pyridine nitrogen for preferential oxidative addition, while the C3–Cl bond remains available as a latent handle for subsequent transformations under differentiated catalytic conditions [2]. Replacing this compound with a regioisomer (e.g., 3-Br/2-Cl/6-OCF₂H or 2-Br/3-Cl/4-OCF₂H) alters the regiochemical outcome of cross-coupling sequences and changes computed LogP by up to 0.5 log units, directly impacting the pharmacokinetic profile of downstream candidates . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine Relative to Closest Analogs


Lipophilicity Enhancement: LogP Increase of ~1.1 Units vs. the Non-Fluorinated Analog

The introduction of the difluoromethoxy (-OCHF₂) group at the 5-position of the pyridine ring results in a significant lipophilicity increase compared to the non-fluorinated parent scaffold. The target compound exhibits a computed LogP of 3.31, whereas 2-bromo-3-chloropyridine—the closest non-fluorinated analog bearing the identical Br/Cl substitution pattern—has a reported LogP of 2.28–2.50 . This ΔLogP of approximately +0.8 to +1.0 units translates to an approximately 6- to 10-fold increase in octanol/water partition coefficient, which is critical for modulating membrane permeability and tissue distribution in drug candidate optimization programs.

Lipophilicity Drug-likeness ADME LogP Lead optimization

Regioisomeric Differentiation of Boiling Point: 266.4 °C vs. 223.8–254.8 °C for Closest Regioisomers

Among regioisomers sharing the molecular formula C₆H₃BrClF₂NO, the boiling point exhibits substantial variation depending on the substitution pattern. The target compound (2-Br/3-Cl/5-OCF₂H) has a predicted boiling point of 266.4 ± 35.0 °C at 760 mmHg . In contrast, the regioisomer 3-bromo-6-chloro-2-(difluoromethoxy)pyridine (CAS 1806058-06-9) has a boiling point of 223.8 ± 35.0 °C , and 2-bromo-3-chloro-4-(difluoromethoxy)pyridine (CAS 1805478-54-9) has a boiling point of 254.8 ± 35.0 °C . The 42.6 °C higher boiling point of the target compound relative to the lowest-boiling regioisomer reflects differences in intermolecular interactions arising from the specific positioning of halogen substituents, which affects purification strategy and large-scale process design.

Purification Process chemistry Physicochemical properties Boiling point Distillation

Orthogonal Reactivity: Bromine at C2 Enables Selective Cross-Coupling over C3 Chlorine

The target compound features bromine at the C2 position (adjacent to the pyridine nitrogen) and chlorine at C3. The well-established reactivity hierarchy in Pd-catalyzed cross-coupling reactions places aryl bromides as substantially more reactive than aryl chlorides toward oxidative addition [1]. For multiply halogenated pyridines, Keylor et al. (2017) demonstrated that with appropriate ligand selection (e.g., Xantphos or DTBPF), exclusive or highly selective (>20:1) functionalization of the C–Br bond can be achieved while leaving the C–Cl bond intact for subsequent transformations; this orthogonal reactivity profile is a direct consequence of the differential bond dissociation energies and the electronic activation imparted by the pyridine nitrogen at the ortho position [2]. In contrast, a regioisomer such as 3-bromo-2-chloro-6-(difluoromethoxy)pyridine places the more reactive bromine at the meta position (C3), where the activating effect of the nitrogen is absent, altering the chemoselectivity landscape.

Orthogonal reactivity Cross-coupling Suzuki-Miyaura Sequential functionalization Chemoselectivity

Water Solubility and Drug-Likeness: Computed LogS and TPSA Differentiate Target from Non-Fluorinated Analog

The target compound has a computed water solubility (LogS ESOL) of -3.84, corresponding to 0.0372 mg/mL, and a topological polar surface area (TPSA) of 22.1 Ų . In comparison, the non-fluorinated analog 2-bromo-3-chloropyridine has a TPSA of 12.89 Ų and a LogP approximately 1 unit lower . The nearly 2-fold higher TPSA of the target compound reflects the contribution of the difluoromethoxy oxygen and fluorine atoms to the overall polar surface, which can modulate passive membrane permeability and transporter recognition in a manner distinct from the non-fluorinated scaffold. The target compound's computed XLogP3 of 3.4 and TPSA of 22.1 Ų place it within the favorable drug-like space defined by Lipinski's and Veber's rules, while offering a differentiated physicochemical signature compared to its regioisomers [1].

Solubility Drug-likeness TPSA Bioavailability Formulation

Metabolic Stability Advantage: Difluoromethoxy Group Confers Oxidative Protection vs. Non-Fluorinated Pyridine Scaffolds

The difluoromethoxy (-OCHF₂) group is a recognized structural motif in medicinal chemistry for blocking sites of oxidative metabolism on aromatic rings [1]. The OCHF₂ group acts as a bioisostere for the methoxy (-OCH₃) group while providing superior metabolic stability due to the electron-withdrawing effect of the two fluorine atoms, which deactivates the aromatic ring toward cytochrome P450-mediated oxidation. Although direct metabolic stability data for the target compound itself are not available, the class-level evidence is well-established: incorporation of an OCHF₂ group onto pyridine scaffolds has been shown to enhance metabolic half-life in liver microsome assays compared to non-fluorinated or OCH₃-containing analogs in multiple drug discovery programs [2]. The target compound, with the OCF₂H group at the 5-position, thus provides a metabolic stability advantage not available from 2-bromo-3-chloropyridine (CAS 96424-68-9) or other non-fluorinated pyridine building blocks.

Metabolic stability Oxidative metabolism Fluorination Cytochrome P450 Half-life

Spectral Fingerprint: Definitive ¹H NMR Identification via SpectraBase Reference Standard

The target compound has a deposited ¹H NMR spectrum in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: H8ukk5HeQgf), recorded in CDCl₃ [1]. This provides a definitive, verifiable spectral fingerprint for identity confirmation and purity assessment upon receipt. While regioisomers such as 3-bromo-2-chloro-6-(difluoromethoxy)pyridine (CAS 1807027-82-2) are listed in PubChem, a publicly accessible reference NMR spectrum enabling direct spectral comparison for that isomer was not identified in the same authoritative spectral database. The availability of a traceable NMR reference spectrum directly supports quality assurance workflows and reduces the analytical burden during incoming material inspection.

Quality control NMR spectroscopy Identity verification Reference standard Procurement specification

Prioritized Application Scenarios for 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling in Parallel Medicinal Chemistry Library Synthesis

The target compound's orthogonal 2-Br/3-Cl reactivity profile, supported by the well-characterized chemoselectivity of multiply halogenated pyridines [1], makes it ideally suited for high-throughput parallel synthesis where two diverse substituents must be installed in a controlled sequence. The C2–Br bond undergoes preferential Suzuki-Miyaura or Buchwald-Hartwig coupling, while the C3–Cl bond remains intact for a second, orthogonal diversification step. This eliminates protection/deprotection sequences and reduces the number of linear synthetic steps, directly accelerating structure-activity relationship (SAR) exploration in hit-to-lead programs. The 5-OCF₂H group simultaneously provides the metabolic stability benefit documented for this fluorinated motif [2], meaning the final library compounds are pre-equipped with a pharmacokinetic advantage without additional synthetic effort.

Agrochemical Intermediate with Built-in Environmental Stability

The difluoromethoxy group is increasingly employed in modern agrochemical design to enhance environmental persistence and target-site metabolic stability [2]. The target compound's LogP of 3.31 and TPSA of 22.1 Ų are within the favorable range for foliar uptake and phloem mobility in crop protection agents. The Br/Cl orthogonal handles enable the construction of diverse heterocyclic scaffolds—such as pyridine-containing fungicides and insecticides—while the OCF₂H group provides resistance to oxidative degradation in the field. The compound's predicted boiling point of 266 °C also allows safe handling under standard formulation processing conditions without excessive volatility losses.

Building Block for CNS-Penetrant Drug Candidates Requiring Controlled Lipophilicity

The target compound's Consensus Log P of 2.88 and TPSA of 22.1 Ų position it within the optimal physicochemical window for CNS drug discovery (typically LogP 2–4, TPSA < 70–90 Ų for passive BBB penetration). Compared to the non-fluorinated analog 2-bromo-3-chloropyridine (LogP ~2.3, TPSA 12.89), the target compound offers increased lipophilicity without excessively elevating TPSA, a balance that is difficult to achieve through alternative fluorination strategies. The pre-installed OCF₂H group ensures that metabolic soft spots are blocked from the earliest synthetic intermediate, reducing the likelihood of late-stage PK failure due to oxidative clearance. Procurement of this specific building block is warranted when a CNS-targeted program requires a 2,3-disubstituted pyridine core with a metabolically stabilized 5-position.

Quality-Assured Procurement with Traceable Analytical Reference Data

For regulated environments—including GLP toxicology batch synthesis and GMP starting material qualification—the availability of a definitive ¹H NMR reference spectrum in the KnowItAll Spectral Library (SpectraBase ID H8ukk5HeQgf) [3] provides an auditable identity verification benchmark. Multiple established vendors (Bidepharm, Sigma-Aldrich, Apollo Scientific) supply this compound with certificate-of-analysis documentation including HPLC and NMR purity data , reducing the due diligence burden on procurement teams. The existence of a curated spectral reference distinguishes this compound from its less well-characterized regioisomers and supports rapid vendor qualification and batch-to-batch consistency verification.

Quote Request

Request a Quote for 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.